4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylicacid
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Overview
Description
4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylic acid is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylic acid typically involves the reaction of o-phenylenediamine with benzaldehyde to form the corresponding Schiff base, which is then cyclized under acidic conditions to yield the benzodiazepine core. The carboxylic acid functionality can be introduced through subsequent reactions, such as oxidation or carboxylation .
Industrial Production Methods
Industrial production methods for benzodiazepines often utilize continuous flow chemistry platforms, which allow for efficient and scalable synthesis. These methods involve the use of automated systems to control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzodiazepine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the benzodiazepine ring .
Scientific Research Applications
4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant activities.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and producing anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines, such as diazepam, lorazepam, and clonazepam. These compounds share a common benzodiazepine core structure but differ in their substituents, which influence their pharmacological properties.
Uniqueness
4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the carboxylic acid group can enhance its solubility and binding affinity to certain receptors, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)15-10-14(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9,15,18H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBDGBQICNNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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